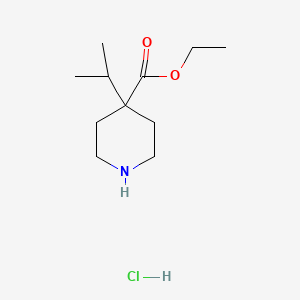
4,6,7-Trichloroquinazoline
Vue d'ensemble
Description
4,6,7-Trichloroquinazoline is a chlorinated derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic effects
Méthodes De Préparation
The synthesis of 4,6,7-trichloroquinazoline typically involves multiple steps, starting from quinazoline or its derivatives. Common synthetic routes include:
Aza-reaction: : This involves the formation of quinazoline derivatives through the reaction of o-aminobenzonitriles with formamide.
Microwave-assisted reaction: : Utilizing microwave irradiation to accelerate the reaction process and improve yield.
Metal-mediated reaction: : Using transition metals as catalysts to facilitate the formation of the quinazoline core.
Ultrasound-promoted reaction: : Employing ultrasonic waves to enhance reaction rates and product purity.
Phase-transfer catalysis: : Utilizing phase-transfer catalysts to improve the efficiency of the reaction.
Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
4,6,7-Trichloroquinazoline undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinazoline-2,4,6,7-tetrachloride.
Reduction: : Reduction reactions can lead to the formation of partially chlorinated quinazoline derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups at the chlorinated positions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. The major products formed from these reactions are various quinazoline derivatives with different substitution patterns.
Applications De Recherche Scientifique
4,6,7-Trichloroquinazoline has been extensively studied for its biological activities. Its applications include:
Chemistry: : Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: : Investigated for its potential as a nematicide and inhibitor of plant-parasitic nematodes.
Medicine: : Evaluated for its antitumor and antimicrobial properties.
Industry: : Employed in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism by which 4,6,7-trichloroquinazoline exerts its effects involves the inhibition of specific molecular targets. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways. By interfering with these pathways, the compound can induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.
Comparaison Avec Des Composés Similaires
4,6,7-Trichloroquinazoline is compared to other similar compounds such as 2,4,7-trichloroquinazoline and 4,6,7-trisubstituted quinazoline derivatives. While these compounds share structural similarities, this compound is unique in its specific substitution pattern and biological activity profile. The comparison highlights its potential for targeted applications in various fields.
Propriétés
IUPAC Name |
4,6,7-trichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLMAVSDZYYXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699046 | |
| Record name | 4,6,7-Trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57940-05-3 | |
| Record name | 4,6,7-Trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















